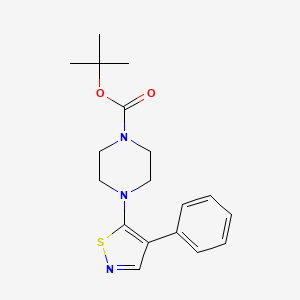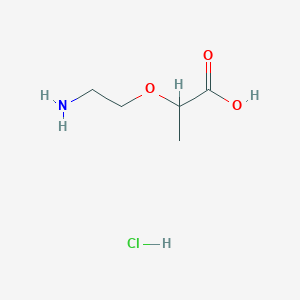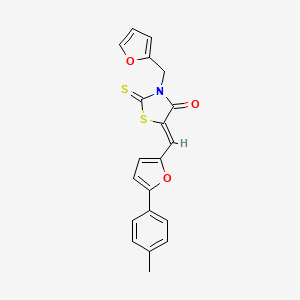
(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(furan-2-ylmethyl)-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H15NO3S2 and its molecular weight is 381.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research into thiazolidinone derivatives, which share structural similarities with the specified compound, has demonstrated significant promise in anticancer applications. The synthesis of various thiazolidinone compounds, incorporating furan moieties, has been explored for their anticancer potential. These compounds exhibit moderate to strong antiproliferative activity in human leukemia cell lines, with certain derivatives showing potent anticancer activity due to the presence of electron-donating groups on the thiazolidinone moiety (Chandrappa et al., 2009). Furthermore, novel thioxothiazolidin-4-one derivatives have been studied for their in vivo anticancer effects, demonstrating significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Structural Analysis and Solid State Studies
The solid-state structure of thiazolidin-4-one compounds has been characterized through X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. These analyses provide insights into the molecular and solid-state structure, highlighting the importance of intermolecular interactions in determining the compound's properties. This detailed structural analysis can inform the design and synthesis of new derivatives with improved biological activities (Rahmani et al., 2017).
Review of Biological Activities
A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones underlines the significance of these compounds in medicinal chemistry. These heterocyclic compounds are associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The review suggests that thiazolidin-4-ones are versatile synthons for developing biologically active molecules, indicating a wide range of potential scientific research applications (Cunico et al., 2008).
Electrochemical Properties
Electrochemical studies on thiazolidin-4-one derivatives have revealed that their redox potential can be influenced by the substitution pattern of the compounds. This research suggests potential applications in developing electrochemical sensors or probes based on thiazolidin-4-one structures. The ability of these compounds to form complexes with heavy metal ions could be utilized in environmental monitoring or remediation efforts (Ungureanu et al., 2021).
Propiedades
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c1-13-4-6-14(7-5-13)17-9-8-15(24-17)11-18-19(22)21(20(25)26-18)12-16-3-2-10-23-16/h2-11H,12H2,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOTQULKCFAAT-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

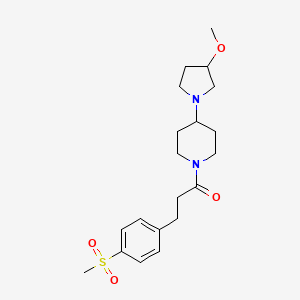
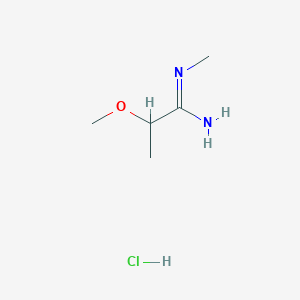
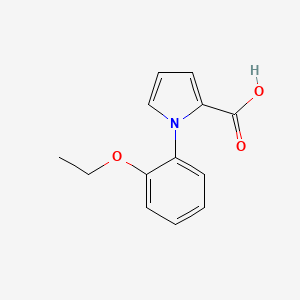
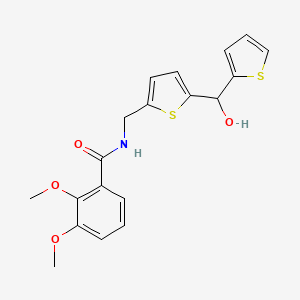
![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)
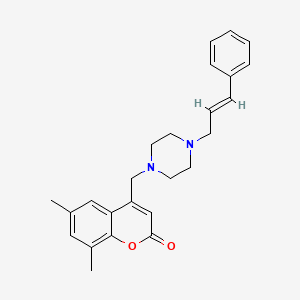
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
